2,4,6-Tribromo-1,3,5-triazine

Übersicht

Beschreibung

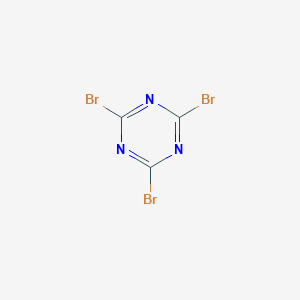

2,4,6-Tribromo-1,3,5-triazine is a chemical compound with the molecular formula C3Br3N3. It is a derivative of 1,3,5-triazine, where three bromine atoms are substituted at the 2, 4, and 6 positions of the triazine ring. This compound is known for its high reactivity and is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by bromine atoms.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of brominating agent, are carefully controlled to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Tribromo-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed:

Nucleophilic Substitution: The major products are substituted triazines where the bromine atoms are replaced by the nucleophiles.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the triazine ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2,4,6-Tribromo-1,3,5-triazine is C₃Br₃N₃. It features a triazine ring with three bromine atoms substituted at the 2, 4, and 6 positions. This substitution pattern significantly influences its reactivity and stability.

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, compounds structurally related to TBT have shown efficacy against various cancer cell lines, including those associated with lung and breast cancers . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

TBT and its derivatives have been explored for their antimicrobial activities. They demonstrate effectiveness against a range of pathogens due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Materials Science

Flame Retardants

Due to the presence of bromine atoms in its structure, TBT is utilized as a flame retardant in polymer formulations. Its effectiveness lies in its ability to form a protective char layer when exposed to heat, thereby inhibiting combustion processes. This application is particularly relevant in the manufacturing of textiles and plastics where fire safety is paramount .

Photostable Dyes

TBT has been incorporated into the development of photostable dyes used in various applications including inks and coatings. The stability imparted by TBT helps maintain color integrity under UV exposure .

Environmental Science

Biodegradation Studies

Research has shown that TBT can be utilized in studies focused on biodegradation processes. Its halogenated structure allows for investigations into how microbial communities can adapt to degrade such compounds in contaminated environments .

Siderophore Mimics

TBT has been studied as a potential siderophore mimic for facilitating iron uptake in microbial systems. This application could be significant in bioremediation efforts where iron availability is a limiting factor for microbial growth .

Case Studies

Wirkmechanismus

The mechanism of action of 2,4,6-tribromo-1,3,5-triazine involves its reactivity towards nucleophiles. The bromine atoms are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of substituted triazines. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trichloro-1,3,5-triazine: The precursor to 2,4,6-tribromo-1,3,5-triazine, used in similar applications but with different reactivity due to the presence of chlorine atoms.

2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine and related compounds.

2,4,6-Trinitro-1,3,5-triazine: An energetic material with applications in explosives and propellants.

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and amino counterparts. Its high electrophilicity makes it particularly useful in nucleophilic substitution reactions, and its potential biological activities are of significant interest in research.

Biologische Aktivität

2,4,6-Tribromo-1,3,5-triazine is a halogenated derivative of the 1,3,5-triazine family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical and agricultural research due to its potential antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by three bromine atoms attached to the triazine ring. This structural modification enhances its reactivity and biological efficacy compared to non-halogenated triazines.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study synthesized several derivatives of triazines and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The derivatives showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against selected pathogens .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 6.25 - 12.5 | Antimicrobial |

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively researched. For instance, various studies have indicated that compounds related to this compound can inhibit cancer cell proliferation in vitro. For example:

- A549 (Lung Cancer) : IC50 values reported in the range of 15-20 μM.

- MCF-7 (Breast Cancer) : IC50 values around 16 μM.

These compounds act through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| A549 | 15 - 20 | Lung |

| MCF-7 | 16 | Breast |

Antiviral Activity

Recent studies have also highlighted the antiviral activity of triazine derivatives. For instance, a derivative exhibited protective activity against viral infections with significant percentages comparable to established antiviral agents . Molecular docking studies suggest that these compounds can interact effectively with viral proteins.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Evaluation : A series of synthesized triazines were tested against common pathogens. The promising results indicated that certain derivatives could serve as potential therapeutic agents .

- Cancer Cell Inhibition : A study focused on the inhibition of breast and lung cancer cells demonstrated that specific triazine derivatives could significantly reduce cell viability through targeted apoptosis pathways .

- Antiviral Activity Against PVY : In a study assessing anti-PVY (Potato Virus Y) activity, certain triazine derivatives showed remarkable protective effects compared to control agents .

Eigenschaften

IUPAC Name |

2,4,6-tribromo-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYBUUMUUNCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274819 | |

| Record name | 2,4,6-Tribromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14921-00-7 | |

| Record name | Cyanuric bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014921007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANURIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6S2VES5UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.